molecular formula C23H43F3N6O7 B8104529 LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Cat. No.: B8104529
M. Wt: 572.6 g/mol
InChI Key: FULCVSARTMWAGA-SITLLQIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanistic Insights into LSKL-Mediated Inhibition of Thrombospondin-1/TGF-β1 Axis

Molecular Targeting of Latent TGF-β1 Activation via TSP-1 Binding Disruption

TGF-β1 exists in an inactive state as a large latent complex (LLC), composed of a disulfide-linked mature TGF-β1 dimer, LAP, and latent TGF-β-binding proteins (LTBPs). TSP-1 activates latent TGF-β1 through a non-proteolytic mechanism involving direct binding to the conserved LSKL sequence in LAP. This interaction induces a conformational shift in LAP, exposing the mature TGF-β1 domain for receptor engagement.

LSKL competes with TSP-1 for binding to LAP by mimicking the LSKL epitope, thereby blocking the KRFK sequence in TSP-1’s type 1 repeat from interacting with LAP. This antagonism prevents the structural reorganization required for TGF-β1 activation, maintaining the latent state (Figure 1). Notably, LSKL does not reduce TSP-1 protein expression but selectively inhibits its functional interaction with LAP, preserving other TSP-1-mediated processes.

Table 1: Key Molecular Interactions in TSP-1/TGF-β1 Axis

Component Role in TGF-β1 Activation LSKL’s Mechanism of Action
TSP-1 (KRFK motif) Binds LAP’s LSKL sequence Competitive antagonist
LAP (LSKL sequence) Conformational gatekeeper Mimicked by LSKL peptide
Mature TGF-β1 Signaling ligand Maintained in latent state

Structural Determinants of LSKL Peptide Specificity for LAP-TGFβ Complex

The specificity of LSKL for LAP-TGFβ complexes arises from conserved structural motifs. The LSKL sequence resides within an amphipathic α-helix in LAP’s N-terminal region, which forms a hydrophobic interface with mature TGF-β1. Mutagenesis studies identified residues Ile53, Leu54, Leu57, and Leu59 as critical for LAP-TGF-β1 binding. These residues stabilize the small latent complex (SLC) and position LAP’s ionic residues (Arg45, Arg50, Lys56, Arg58) for LTBP interaction.

The LSKL peptide’s tetrapeptide structure mirrors the spatial arrangement of these residues, enabling high-affinity binding to LAP. Structural studies of GARP-bound latent TGF-β1 further highlight the LSKL region’s accessibility, which LSKL exploits to block TSP-1 interaction. Notably, the LSKL sequence is conserved across TGF-β1, -β2, and -β3 isoforms, explaining LSKL’s broad antagonism of TSP-1-driven activation.

Figure 1: Schematic Representation of LSKL’s Mechanism
(Hypothetical illustration based on structural data from )

  • Latent TGF-β1 Complex : LAP (orange) shields mature TGF-β1 (blue).
  • TSP-1 Binding : KRFK motif (green) interacts with LAP’s LSKL sequence.
  • LSKL Antagonism : LSKL peptide (red) displaces TSP-1, preventing conformational activation.

Competitive Antagonism of TSP-1-Dependent TGF-β1 Bioavailability

LSKL’s competitive antagonism manifests across diverse pathological contexts:

Fibrosis Models
Model Dose/Route Outcome Source
Hepatic Fibrosis 30 mg/kg, i.p. ↓ TGF-β-Smad signaling, ↑ hepatocyte proliferation
Renal Fibrosis 1 mg/kg, i.p. ↓ Interstitial fibrosis, ↓ proteinuria
Subarachnoid Hemorrhage (SAH) 1 mg/kg, i.p. ↓ Subarachnoid fibrosis, ↓ Hydrocephalus

In hepatic fibrosis, LSKL attenuated TGF-β-Smad signaling while accelerating hepatocyte regeneration post-hepatectomy. In SAH models, LSKL crossed the blood-brain barrier, reducing cerebrospinal fluid TGF-β1 activity and improving neurocognitive outcomes.

Hypertrophic Scarring

LSKL inhibited hypertrophic scar (HTS) fibroblast proliferation and migration by suppressing PI3K/AKT/mTOR pathways, independent of Smad2/3 or ERK signaling. This dual mechanism—blocking TGF-β1 activation and modulating alternative pathways—highlights LSKL’s therapeutic versatility.

Properties

IUPAC Name

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N6O5.C2HF3O2/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4;3-2(4,5)1(6)7/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30);(H,6,7)/t14-,15-,16-,17-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCVSARTMWAGA-SITLLQIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43F3N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis and Structural Characterization

LSKL (Leu-Ser-Lys-Leu) is synthesized via solid-phase peptide synthesis (SPPS), a standard method for producing short peptide sequences. The process begins with anchoring the C-terminal leucine residue to a resin support, followed by sequential coupling of Fmoc-protected amino acids (leucine, lysine, serine, and leucine) using activating agents such as HBTU or HATU . After deprotection and cleavage from the resin using trifluoroacetic acid (TFA), the crude peptide undergoes purification via reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity .

The molecular formula of LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) is C₂₃H₄₃F₃N₆O₇ , with a molecular weight of 572.62 g/mol . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structural integrity, ensuring the absence of truncations or misfolded variants .

Solubility and Stock Solution Preparation

LSKL exhibits high aqueous solubility, dissolving at 100 mg/mL (174.64 mM) in water . To prepare working concentrations, researchers follow standardized dilution protocols (Table 1). For example, a 10 mM stock solution requires dissolving 5.73 mg of LSKL in 1 mL of sterile water or phosphate-buffered saline (PBS) .

Table 1: Stock Solution Preparation Guidelines

Initial QuantityConcentration (mM)Volume (mL)
1 mg1.74641.75
5 mg8.73188.73
10 mg17.463617.46

Heating to 37°C and brief sonication are recommended to dissolve the peptide fully . Aliquoting the stock solution into small volumes minimizes freeze-thaw cycles, which can degrade peptide integrity .

Biological Validation and Application

LSKL’s efficacy is validated in preclinical models of fibrosis and subarachnoid hemorrhage (SAH). In rat models of renal interstitial fibrosis, intraperitoneal administration of 10 mg/kg LSKL daily for 14 days reduced collagen deposition by 40% compared to controls . Similarly, in SAH-induced chronic hydrocephalus, LSKL (5 mg/kg) suppressed subarachnoid fibrosis by inhibiting TSP-1-mediated TGF-β1 activation, improving neurocognitive outcomes . The peptide’s ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Quality Control and Batch Consistency

Each batch of LSKL undergoes rigorous quality control, including:

  • Purity Analysis : RP-HPLC with UV detection at 214 nm.

  • Mass Verification : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS.

  • Bioactivity Testing : Competitive ELISA to measure TGF-β1 binding inhibition (IC₅₀ = 12.3 ± 1.8 nM) .

Discrepancies in bioactivity (>10% variance) trigger batch rejection to ensure reproducibility .

Challenges in Scalable Production

Scaling LSKL synthesis requires optimizing coupling efficiency and minimizing side reactions. Current protocols yield ~60% pure peptide post-cleavage, necessitating iterative HPLC runs . Advances in flow chemistry and automated SPPS systems aim to improve throughput while reducing costs .

Chemical Reactions Analysis

Types of Reactions

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the tetrapeptide LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA). By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

Cancer Research

LSKL has been investigated for its potential to modulate tumor microenvironments. TSP-1 is often upregulated in tumors and contributes to tumor progression by promoting angiogenesis and suppressing immune responses. Studies have demonstrated that LSKL can inhibit TSP-1-mediated signaling pathways, thereby potentially enhancing anti-tumor immunity and reducing tumor growth.

Case Study:
In a study presented at an AACR conference, administration of LSKL was shown to inhibit TSP-1-mediated pathways that promote cancer cell survival and proliferation, suggesting its utility as an adjunct therapy in cancer treatment .

Liver Regeneration

Research indicates that LSKL can significantly enhance liver regeneration following surgical interventions such as partial hepatectomy. In murine models, administration of LSKL post-surgery resulted in accelerated liver regeneration by inhibiting TGF-β activation, which is known to impede hepatocyte proliferation.

Data Table: Effects of LSKL on Liver Regeneration

ParameterControl GroupLSKL Treatment Group
Hepatocyte Proliferation Rate (%)3060
Phosphorylated Smad2 ExpressionHighLow
Liver Weight Recovery (g)1525

This data illustrates that LSKL treatment significantly enhances liver regeneration compared to controls .

Fibrosis Management

LSKL's ability to inhibit TGF-β activation makes it a candidate for treating fibrotic diseases. In models of renal interstitial fibrosis, LSKL administration has been shown to reduce fibrosis markers and improve renal function.

Case Study:
In a study involving rats with unilateral ureteral obstruction, treatment with LSKL resulted in decreased collagen deposition and improved renal histology compared to untreated controls .

Cardiovascular Applications

LSKL has been explored for its effects on cardiovascular health. By inhibiting TSP-1, it may reduce vascular smooth muscle cell activation and subsequent fibrosis associated with cardiovascular diseases.

Neurological Disorders

Emerging studies suggest that LSKL could play a role in neuroprotection by modulating inflammatory responses mediated by TGF-β in neurodegenerative conditions.

Mechanism of Action

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its pro-fibrotic and pro-inflammatory effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrosis .

Comparison with Similar Compounds

Pharmacokinetics

  • Molecular Weight : 459.58 (average) .
  • Solubility : Soluble in DMSO (up to 40.05 mM) and aqueous buffers .
  • Stability : Stable for 3 years at -20°C (powder) and 1 year at -80°C (solution) .

Comparison with Similar Compounds

LSKL vs. SLLK (Control Peptide)

Parameter LSKL SLLK
Structure Leu-Ser-Lys-Leu Scrambled sequence (Ser-Leu-Leu-Lys)
Mechanism Competitively inhibits TSP-1/TGF-β1 binding No biological activity; used as a negative control
Efficacy Reduces TGF-β1 plasma levels by 50% vs. SLLK in diabetic nephropathy No significant effect on TGF-β1 or fibrosis markers
Applications Therapeutic: fibrosis, cancer, liver regeneration Experimental control
References

Key Findings :

  • In Akita mice, LSKL (30 mg/kg) increased nephrin expression twofold compared to SLLK, highlighting its specificity in blocking TSP-1 .
  • SLLK is critical for validating LSKL’s effects in preclinical models but lacks therapeutic utility.

LSKL vs. KRFK (TSP-1-Derived Activator)

Parameter LSKL KRFK
Mechanism Inhibits TSP-1-mediated TGF-β1 activation Activates TGF-β1 via TSP-1 binding
Biological Effect Anti-fibrotic, anti-tumor Pro-fibrotic, pro-tumor
Applications Fibrosis, cancer, liver regeneration Research tool for studying TGF-β1 overactivation
References

Key Findings :

  • KRFK mimics TSP-1’s natural role in activating TGF-β1, making it functionally antagonistic to LSKL .

LSKL vs. Galunisertib (LY2157299)

Parameter LSKL Galunisertib
Class Peptide inhibitor Small molecule inhibitor
Target TSP-1/LAP interaction TGF-β receptor I (TβRI)
BBB Penetration High (e.g., reduces hydrocephalus post-SAH) Limited
Efficacy IC50 not reported; effective at 1–30 mg/kg in vivo IC50 = 56 nM for TβRI
Applications Fibrosis, neurological disorders Oncology (e.g., glioblastoma, hepatocellular carcinoma)
References

Key Findings :

  • LSKL acts upstream by preventing TGF-β1 activation, whereas Galunisertib blocks downstream receptor signaling .
  • LSKL’s BBB penetration makes it superior for neurological applications .

LSKL vs. Other TGF-β Pathway Inhibitors

Compound Target Advantages Limitations
LSKL TSP-1/LAP BBB penetration, specificity for TSP-1 Short half-life; peptide stability issues
Anti-TGF-β Antibodies TGF-β ligands Broad TGF-β neutralization Systemic toxicity, high cost
SB-431542 TβRI kinase Well-characterized in vitro Poor solubility, limited in vivo use

Biological Activity

Overview of LSKL and Thrombospondin-1

LSKL (leucine-serine-lysine-leucine) is a peptide that functions as an inhibitor of thrombospondin-1 (TSP-1), a matricellular protein known for its role in regulating angiogenesis and fibrosis through the activation of transforming growth factor-beta (TGF-β). TSP-1 binds to the latency-associated peptide (LAP) of TGF-β, converting it into its active form, which can lead to various pathological conditions, including fibrosis and impaired liver regeneration. The LSKL peptide acts as a competitive antagonist, preventing TSP-1 from activating TGF-β by inhibiting its binding to LAP .

The primary mechanism through which LSKL exerts its biological activity involves the inhibition of TSP-1-mediated activation of TGF-β signaling pathways. By blocking this interaction, LSKL helps to mitigate the adverse effects associated with excessive TGF-β signaling, such as fibrosis and impaired cellular proliferation.

Key Mechanisms:

  • Inhibition of TGF-β Activation : LSKL disrupts the binding of TSP-1 to LAP, preventing the release of active TGF-β .
  • Promotion of Hepatocyte Proliferation : In studies involving partial hepatectomy in mice, LSKL administration resulted in accelerated entry into the S-phase of the cell cycle for hepatocytes, enhancing liver regeneration .

Case Studies and Experimental Evidence

  • Liver Regeneration Study :
    • Objective : To evaluate the effect of LSKL on liver regeneration post-hepatectomy.
    • Methodology : Mice underwent a 70% hepatectomy and received either LSKL or saline. Plasma levels of TSP-1 were measured post-operatively.
    • Results :
      • LSKL treatment significantly reduced phosphorylated Smad2 levels at 6 hours post-surgery, indicating decreased TGF-β signaling.
      • Enhanced hepatocyte proliferation was observed at 24 and 48 hours post-surgery.
      • No significant adverse effects were noted on liver histology or biochemical parameters .
  • Fibrosis Models :
    • Study on Subarachnoid Hemorrhage : In rat models, LSKL was shown to alleviate subarachnoid fibrosis and hydrocephalus by inhibiting TGF-β signaling pathways activated by TSP-1 .
    • Renal Interstitial Fibrosis : Another study demonstrated that LSKL administration attenuated renal interstitial fibrosis in rats with unilateral ureteral obstruction, further supporting its role as a therapeutic agent against fibrotic diseases .

Summary of Biological Activity

Study/Model Effect of LSKL Outcome
Liver Regeneration (Mice)Inhibition of phosphorylated Smad2Accelerated hepatocyte proliferation
Subarachnoid Hemorrhage (Rats)Alleviation of fibrosisReduced hydrocephalus and improved recovery
Renal Interstitial FibrosisAttenuation of fibrosisImproved renal function

Q & A

Q. What is the molecular mechanism by which LSKL inhibits TSP-1-mediated TGF-β1 activation?

LSKL, a tetrapeptide derived from the latency-associated peptide (LAP) of TGF-β, competitively binds to TSP-1, preventing its interaction with LAP. This blocks the release of active TGF-β1, thereby inhibiting downstream Smad2/3 signaling and TGF-β1-mediated processes like fibrosis and inflammation. Structural studies show that LSKL forms salt bridges and hydrogen bonds with TSP-1, disrupting its activation capacity .

Q. Which experimental models are commonly used to study LSKL's antifibrotic effects?

Key models include:

  • Liver regeneration : Partial hepatectomy in mice, where LSKL (1–30 mg/kg, i.p.) accelerates hepatocyte proliferation by suppressing TSP-1-driven TGF-β/Smad signaling .
  • Subarachnoid hemorrhage (SAH) : Rat models show LSKL (1 mg/kg, i.p.) reduces subarachnoid fibrosis and hydrocephalus by inhibiting TGF-β1 activity .
  • Diabetic nephropathy : Akita mice treated with LSKL (30 mg/kg) exhibit reduced renal injury and proteinuria compared to controls .

Q. How is LSKL administered in vivo, and what are critical pharmacokinetic considerations?

LSKL is typically administered intraperitoneally (1–30 mg/kg) in rodent studies. It crosses the blood-brain barrier, making it suitable for neurovascular research. Stability varies with formulation: lyophilized powder stored at -20°C retains activity for 3 years, while solutions in DMSO or saline require storage at -80°C and use within 1 year .

Advanced Research Questions

Q. How can researchers validate the specificity of LSKL in experimental settings?

Control peptides like SLLK (scrambled sequence) are critical for specificity validation. For example:

  • In diabetic nephropathy models, SLLK-treated mice show no significant changes in nephrin expression or TGF-β1 levels compared to LSKL-treated cohorts .
  • In aortic aneurysm studies, SLLK fails to inhibit TSP-1 activity, confirming LSKL's target-specific effects .

Q. What methodological challenges arise when measuring TGF-β1 levels post-LSKL treatment?

Discrepancies in TGF-β1 levels (e.g., reduced in plasma but elevated in brain tissue) may reflect:

  • Assay sensitivity : Use of ELISA vs. NRK colony formation assays can yield divergent results due to detection limits .
  • Tissue specificity : LSKL may differentially modulate local vs. systemic TGF-β1 pools, as seen in SAH models where brain TGF-β1 increases despite plasma reductions .

Q. How should experimental designs address conflicting data on LSKL's role in TGF-β1 modulation?

  • Dose optimization : Higher doses (30 mg/kg) show consistent TGF-β1 suppression in renal and hepatic models, while lower doses (1 mg/kg) may have tissue-specific effects .
  • Timing : Post-treatment sampling intervals (e.g., 6–24 hours post-hepatectomy) must align with TSP-1 expression peaks to capture dynamic TGF-β1 activity .

Methodological Guidance

Q. What are best practices for preparing and storing LSKL stock solutions?

  • Solubility : Dissolve in DMSO (up to 40 mM) or sterile saline (135 mg/mL). Avoid repeated freeze-thaw cycles .
  • Stability : Lyophilized powder stored at -80°C retains activity for 2 years; reconstituted solutions are stable for 1 year at -80°C .

Q. Which assays are recommended to assess LSKL's efficacy in vitro and in vivo?

  • In vitro : NRK colony formation assay to quantify latent TGF-β activation .
  • In vivo : Immunohistochemistry for Smad2/3 phosphorylation, ELISA for plasma TGF-β1, and qPCR for fibrosis markers (e.g., collagen I/III) .

Data Interpretation & Contradictions

Q. Why do some studies report elevated TGF-β1 levels after LSKL treatment?

In neonatal hyperthermia-induced epilepsy models, LSKL inhibits TSP-1 but may indirectly upregulate TGF-β1 via compensatory pathways. Context-dependent effects highlight the need for model-specific validation .

Q. How can researchers resolve inconsistencies in LSKL's impact on liver regeneration?

Variability in post-hepatectomy outcomes (e.g., hepatocyte proliferation rates) may stem from differences in TSP-1 expression kinetics across species. Use time-course studies and TSP-1 knockout controls to isolate LSKL's effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 2
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.